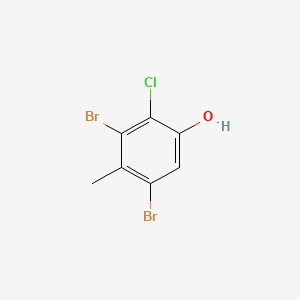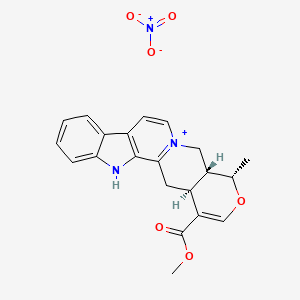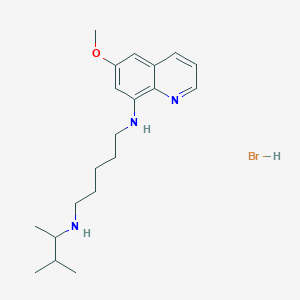
N-(6-methoxyquinolin-8-yl)-N'-(3-methylbutan-2-yl)pentane-1,5-diamine;hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(6-methoxyquinolin-8-yl)-N’-(3-methylbutan-2-yl)pentane-1,5-diamine;hydrobromide” is a complex organic compound that features a quinoline moiety, a pentane chain, and a hydrobromide salt
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “N-(6-methoxyquinolin-8-yl)-N’-(3-methylbutan-2-yl)pentane-1,5-diamine;hydrobromide” typically involves multi-step organic reactions. The starting materials might include 6-methoxyquinoline and 3-methylbutan-2-amine. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors or continuous flow systems. The process would be optimized for efficiency, cost-effectiveness, and safety, with stringent quality control measures to ensure consistency in the final product.
Analyse Des Réactions Chimiques
Types of Reactions
“N-(6-methoxyquinolin-8-yl)-N’-(3-methylbutan-2-yl)pentane-1,5-diamine;hydrobromide” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its biological activity.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired, but could include controlled temperatures, inert atmospheres, and specific solvents.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce new alkyl or aryl groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, “N-(6-methoxyquinolin-8-yl)-N’-(3-methylbutan-2-yl)pentane-1,5-diamine;hydrobromide” might be used as a building block for the synthesis of more complex molecules. Its unique structure could make it a valuable intermediate in the development of new materials or catalysts.
Biology
Biologically, this compound could be studied for its potential interactions with various biomolecules. Researchers might investigate its binding affinity to proteins, nucleic acids, or other cellular components to understand its potential as a therapeutic agent.
Medicine
In medicine, the compound could be explored for its pharmacological properties. Studies might focus on its efficacy in treating specific diseases, its mechanism of action, and its safety profile.
Industry
Industrially, “N-(6-methoxyquinolin-8-yl)-N’-(3-methylbutan-2-yl)pentane-1,5-diamine;hydrobromide” could be used in the production of pharmaceuticals, agrochemicals, or other specialty chemicals. Its unique properties might make it suitable for specific applications that require precise chemical functionality.
Mécanisme D'action
The mechanism of action for “N-(6-methoxyquinolin-8-yl)-N’-(3-methylbutan-2-yl)pentane-1,5-diamine;hydrobromide” would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins to exert its effects. The molecular pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds might include other quinoline derivatives or diamine-containing molecules. Examples could be:
- 6-methoxyquinoline
- N-(3-methylbutan-2-yl)pentane-1,5-diamine
- Other hydrobromide salts of organic amines
Uniqueness
What sets “N-(6-methoxyquinolin-8-yl)-N’-(3-methylbutan-2-yl)pentane-1,5-diamine;hydrobromide” apart is its specific combination of functional groups and molecular structure. This unique arrangement could confer distinct biological activity or chemical reactivity, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
6935-39-3 |
|---|---|
Formule moléculaire |
C20H32BrN3O |
Poids moléculaire |
410.4 g/mol |
Nom IUPAC |
N-(6-methoxyquinolin-8-yl)-N'-(3-methylbutan-2-yl)pentane-1,5-diamine;hydrobromide |
InChI |
InChI=1S/C20H31N3O.BrH/c1-15(2)16(3)21-10-6-5-7-11-22-19-14-18(24-4)13-17-9-8-12-23-20(17)19;/h8-9,12-16,21-22H,5-7,10-11H2,1-4H3;1H |
Clé InChI |
QBPQVTNGLXWDAT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C)NCCCCCNC1=C2C(=CC(=C1)OC)C=CC=N2.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


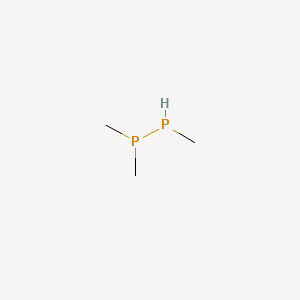
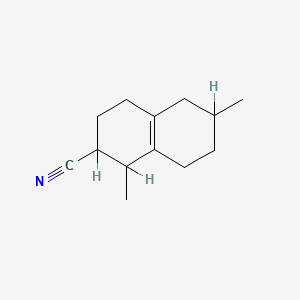
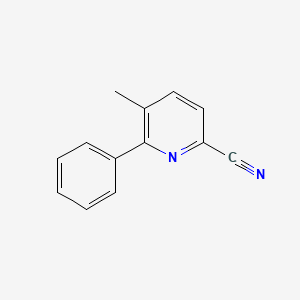
![2-{1-[Dimethyl(2-methyl-2-propanyl)silyl]ethyl}pyridine](/img/structure/B13785935.png)
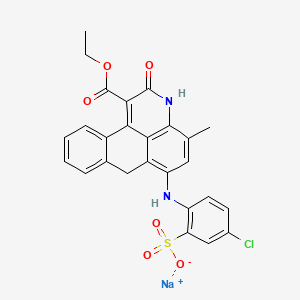
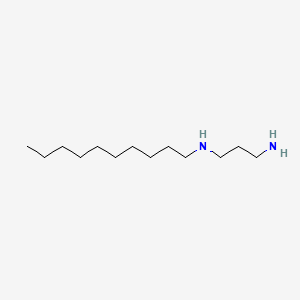
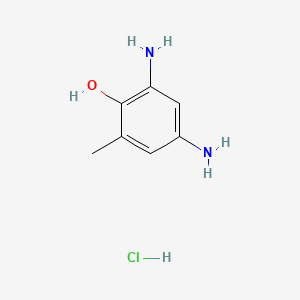
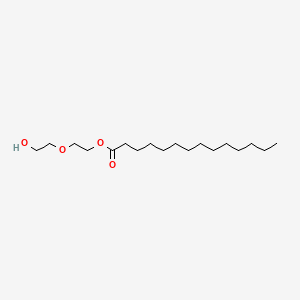
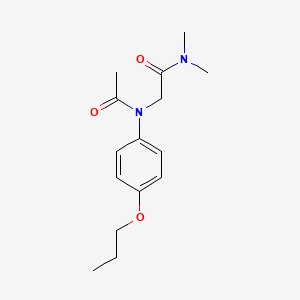

![2-[(Z)-[(2-hydroxy-6-methyl-3-propan-2-ylphenyl)carbamothioylhydrazinylidene]methyl]benzoic acid](/img/structure/B13785964.png)
